![molecular formula C18H39O4P B14736390 Diethyl [2-(dodecyloxy)ethyl]phosphonate CAS No. 5191-33-3](/img/structure/B14736390.png)
Diethyl [2-(dodecyloxy)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(dodecyloxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C18H39O4P It contains a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [2-(dodecyloxy)ethyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and the alkyl halide as an electrophile. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the diethyl phosphite and enhance its nucleophilicity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the reaction and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(dodecyloxy)ethyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonate group, which can participate in both nucleophilic and electrophilic processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives. Substitution reactions can lead to a variety of phosphonate-based compounds, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(dodecyloxy)ethyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl [2-(dodecyloxy)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to bind to enzyme active sites and inhibit their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine and agriculture .
Vergleich Mit ähnlichen Verbindungen
Diethyl [2-(dodecyloxy)ethyl]phosphonate can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler phosphonate compound with similar reactivity but lacking the dodecyloxyethyl group.
Diethyl [2-(octyloxy)ethyl]phosphonate: A structurally similar compound with an octyloxyethyl group instead of a dodecyloxyethyl group, which may exhibit different physical and chemical properties.
Diethyl [2-(hexadecyloxy)ethyl]phosphonate: Another related compound with a longer alkyl chain, potentially leading to different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties, which can influence its behavior in various applications .
Eigenschaften
CAS-Nummer |
5191-33-3 |
|---|---|
Molekularformel |
C18H39O4P |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-(2-diethoxyphosphorylethoxy)dodecane |
InChI |
InChI=1S/C18H39O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-23(19,21-5-2)22-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
MBPIDLBJVIRGSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


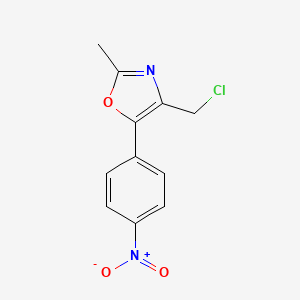
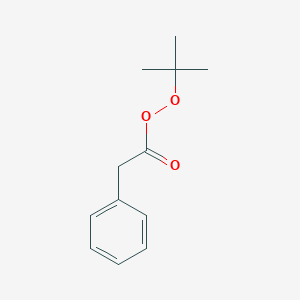
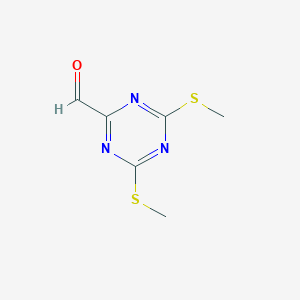
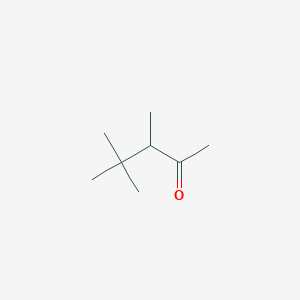
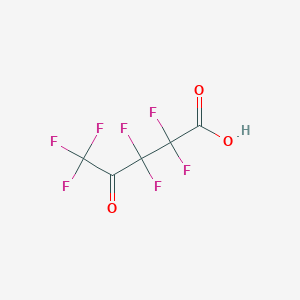
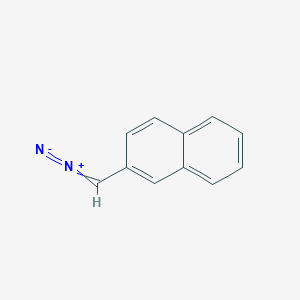
phosphaniumolate](/img/structure/B14736337.png)
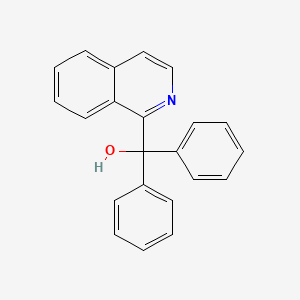
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
